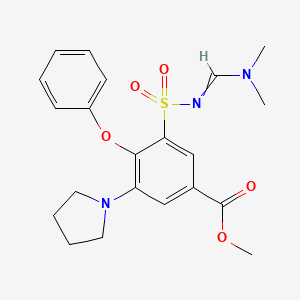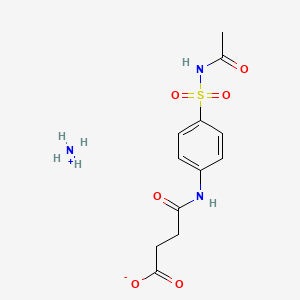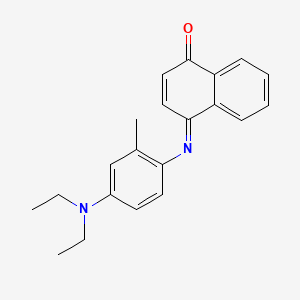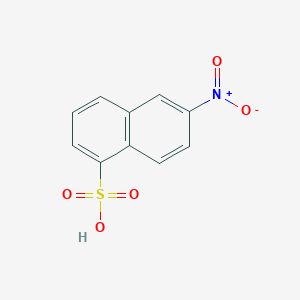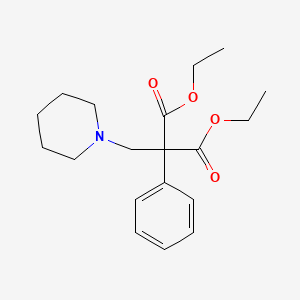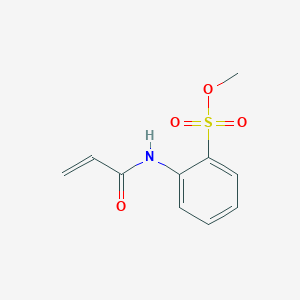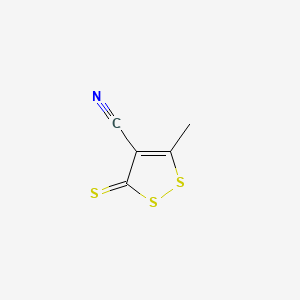![molecular formula C24H33N3O3 B13755214 Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]- CAS No. 63216-93-3](/img/structure/B13755214.png)
Phenol, 4-dodecyl-2-[(2-nitrophenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecyl-2-[(2-nitrophenyl)azo]phenol is an organic compound with the molecular formula C24H33N3O3 and a molecular weight of 411.5 g/mol. This compound is characterized by the presence of a dodecyl group, a nitrophenyl group, and an azo linkage, making it a member of the azo compounds family. Azo compounds are known for their vivid colors and are widely used in dyeing processes.
Preparation Methods
The synthesis of 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 2-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with 4-dodecylphenol under alkaline conditions to yield the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
4-Dodecyl-2-[(2-nitrophenyl)azo]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-dodecyl-2-[(2-aminophenyl)azo]phenol.
Scientific Research Applications
4-Dodecyl-2-[(2-nitrophenyl)azo]phenol has several applications in scientific research:
Chemistry: It is used as a dye intermediate and in the study of azo coupling reactions.
Biology: The compound’s ability to form stable azo linkages makes it useful in labeling and tracking biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials
Mechanism of Action
The mechanism of action of 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol involves its ability to undergo azo coupling reactions. The azo linkage (-N=N-) can interact with various molecular targets, leading to changes in the chemical and physical properties of the compound. In biological systems, the compound can form stable conjugates with proteins and other biomolecules, facilitating their detection and analysis.
Comparison with Similar Compounds
Similar compounds to 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol include other azo dyes such as:
Methyl Orange: Used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Used for staining lipids.
What sets 4-Dodecyl-2-[(2-nitrophenyl)azo]phenol apart is its long dodecyl chain, which imparts unique solubility and interaction properties, making it particularly useful in industrial applications .
Properties
CAS No. |
63216-93-3 |
|---|---|
Molecular Formula |
C24H33N3O3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-dodecyl-2-[(2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C24H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24(28)22(19-20)26-25-21-15-12-13-16-23(21)27(29)30/h12-13,15-19,28H,2-11,14H2,1H3 |
InChI Key |
HBILSJNKFHVBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



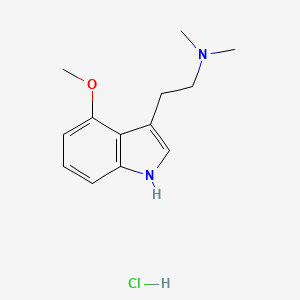
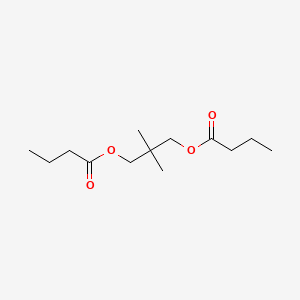
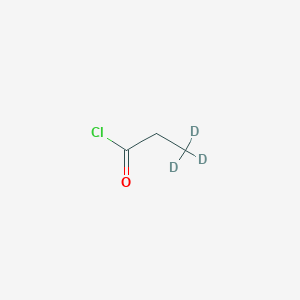
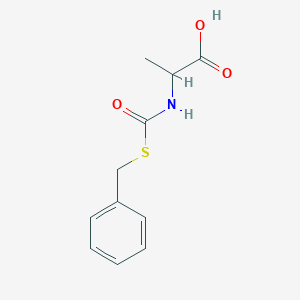
![3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide](/img/structure/B13755154.png)
